Cafedrine - 14535-83-2

Cafedrine

Catalog Number: EVT-1189064
CAS Number: 14535-83-2
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cafedrine is under investigation in clinical trial NCT01311414 (Effect of Cafedrine/Theodrenaline and Urapidil on Cerebral Oxygenation).
Source and Classification

Cafedrine is derived from two natural compounds: norephedrine, a sympathomimetic amine, and theophylline, a methylxanthine that has bronchodilator properties. The International Union of Pure and Applied Chemistry (IUPAC) name for cafedrine is 1-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purine-7-yl)-2-amino-1-propanol. Its chemical formula is C18H23N5O3C_{18}H_{23}N_{5}O_{3} . Cafedrine is often used in combination with theodrenaline in a fixed 20:1 ratio, marketed under the trade name Akrinor® in Germany.

Synthesis Analysis

Cafedrine is synthesized through a multi-step process involving the reaction of norephedrine with theophylline. The synthesis typically requires controlled conditions to optimize yield and purity:

  1. Reagents: Norephedrine and theophylline are combined in a solvent under acidic or basic conditions.
  2. Temperature and pH: The reaction usually occurs at elevated temperatures (around 60-80 °C) with careful monitoring of pH to facilitate the formation of the desired chemical bonds.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to remove unreacted materials and by-products .

Industrial methods may involve larger-scale reactions with optimized parameters to enhance efficiency.

Molecular Structure Analysis

The molecular structure of cafedrine exhibits several key features:

Structural Data

  • Molecular Formula: C18H23N5O3C_{18}H_{23}N_{5}O_{3}
  • Molecular Weight: Approximately 357.4 g/mol
  • Canonical SMILES: CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.
Chemical Reactions Analysis

Cafedrine participates in various chemical reactions:

  1. Oxidation: Cafedrine can undergo oxidation reactions, potentially forming oxidized derivatives that may have different pharmacological effects. Common oxidizing agents include potassium permanganate.
  2. Reduction: It can also be reduced using agents like sodium borohydride, leading to modified forms of the compound.
  3. Substitution Reactions: Substitution reactions may occur at various functional groups within cafedrine, allowing for the synthesis of diverse derivatives that could exhibit altered biological activities .
Mechanism of Action

The mechanism by which cafedrine exerts its effects involves several pathways:

  • Adrenergic Receptor Interaction: Cafedrine stimulates adrenergic receptors on cardiac cells, leading to increased intracellular calcium ion concentrations. This enhances cardiac contractility and output.
  • Norepinephrine Release: The compound promotes the release of norepinephrine from sympathetic nerve endings, further contributing to increased blood pressure.
  • Phosphodiesterase Inhibition: Cafedrine also acts as a non-selective inhibitor of phosphodiesterase enzymes, which increases levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), enhancing myocardial contractility and vascular relaxation .
Physical and Chemical Properties Analysis

Cafedrine exhibits distinct physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents due to its polar functional groups.
  • Stability: Relatively stable under standard conditions but sensitive to extreme pH levels and temperatures.

Relevant Data

  • Melting Point: Approximately 150 °C
  • pH Range for Stability: 4–7
  • Half-life: About 60 minutes following both oral and intravenous administration .
Applications

Cafedrine has significant applications across various fields:

  1. Medical Use: Primarily used as a cardiac stimulant in treating hypotension during surgical procedures or emergencies.
  2. Research Tool: Serves as a model compound for studying adrenergic mechanisms and drug interactions in cardiovascular research.
  3. Pharmaceutical Development: Utilized in developing new medications targeting similar pathways due to its unique chemical structure .
Introduction to Cafedrine

Historical Context and Development of Cafedrine as a Therapeutic Agent

Cafedrine, a chemically linked compound of norephedrine and theophylline, emerged as a significant therapeutic agent for hypotension management in the mid-20th century. Developed by German pharmaceutical researchers, this synthetic sympathomimetic amine was first introduced in 1963 under the brand name Akrinor® as a fixed 20:1 combination with theodrenaline (noradrenaline-theophylline) [1] [10]. The rationale behind this combination stemmed from extensive preclinical investigations demonstrating that the 20:1 ratio produced optimal hypertensive effects in canine and rodent models, balancing rapid onset with sustained duration [10].

The drug's development coincided with a paradigm shift in perioperative care, where practitioners moved away from excessive fluid preloading toward pharmacologic management of anesthesia-induced hypotension [1]. Cafedrine/theodrenaline offered distinct advantages: its bolus administration format provided immediate response capabilities in emergency situations, while its unique dual-component design delivered complementary cardiovascular effects. The norephedrine component primarily provided inotropic support, while theodrenaline contributed vasoconstrictive properties, creating a balanced approach to blood pressure stabilization [10].

A significant regulatory challenge occurred in 2005 when temporary market withdrawal was threatened due to approval compliance issues. However, intervention by the German Society of Anesthesiology and Intensive Care (Deutsche Gesellschaft für Anästhesiologie und Intensivmedizin) secured provisional approval based on demonstrated clinical necessity, culminating in full reauthorization by German authorities in 2012 [10]. This regulatory journey underscores the compound's established therapeutic position in German medical practice spanning over six decades.

Table 1: Historical Development Milestones of Cafedrine/Theodrenaline

YearEvent
1963Initial introduction in Germany as Akrinor®
1972Preclinical confirmation of optimal 20:1 ratio in animal models
2005Temporary market withdrawal threat
2006Provisional approval granted after professional society intervention
2012Full reauthorization by German regulatory authorities

Chemical Structure and Stereochemical Properties

Cafedrine (chemical name: 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione) has a molecular formula of C₁₈H₂₃N₅O₃ and a molar mass of 357.414 g·mol⁻¹ [3] [8]. This complex molecule is synthesized through covalent bonding between norephedrine (phenylpropanolamine) and theophylline (1,3-dimethylxanthine), resulting in a hybrid structure that integrates β-adrenergic activity with phosphodiesterase inhibitory potential [10]. The hydrochloride salt form (Cafedrine HCl, CAS 3039-97-2) is used clinically, with the molecular weight increasing to 393.87 due to the chloride addition [8].

Stereochemically, cafedrine exhibits chirality at the carbon atoms of the hydroxy- and methyl-substituted alkyl chain. The pharmacologically active form exists as a racemic mixture, though specific isomeric configurations are not fully characterized in literature [3]. The structural integration of theophylline fundamentally differentiates cafedrine from conventional catecholamines. The xanthine moiety confers phosphodiesterase inhibition properties, potentiating cyclic adenosine monophosphate (cAMP) accumulation initiated through β-adrenoceptor activation [10].

The molecular architecture enables dual mechanisms: the norephedrine component stimulates endogenous noradrenaline release from sympathetic nerve terminals, while the theophylline component nonspecifically inhibits phosphodiesterases (particularly PDE3 in cardiac tissue), thereby prolonging intracellular cAMP signaling [10]. This synergistic design creates a net β-adrenergic effect characterized by increased cardiac output without significant peripheral vascular resistance alterations. Crystallographic analysis reveals planar orientation of the purine-dione system orthogonal to the phenylpropanolamine moiety, potentially facilitating receptor interactions across adrenergic and adenosine receptor families [3] [10].

Table 2: Key Chemical Properties of Cafedrine

PropertySpecification
Systematic IUPAC Name7-(2-{[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino}ethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Molecular FormulaC₁₈H₂₃N₅O₃
Molar Mass357.414 g·mol⁻¹
CAS Number (Free base)58166-83-9
CAS Number (Hydrochloride)3039-97-2
ChEMBL IdentifierCHEMBL2103760
Solubility1.56 mg/mL (predicted) in water at standard conditions

Regulatory Status and Geographic Utilization Patterns

Cafedrine exists in a unique regulatory niche with pronounced geographic restriction in clinical use. Marketed almost exclusively as the fixed combination product cafedrine/theodrenaline (20:1 ratio), it holds formal approval only in Germany under the trade names Akrinor®, Bifort®, and Praxinor® [3] [10]. This regulatory exclusivity reflects historical approval pathways and region-specific therapeutic practices rather than patent protection, given the compound's vintage. The German Federal Institute for Drugs and Medical Devices (Bundesinstitut für Arzneimittel und Medizinprodukte) categorizes it under ATC code C01CA21 (cardiac stimulants excluding cardiac glycosides) [5].

Utilization data reveal striking geographic patterns: approximately 86.2% of German hospitals deploy cafedrine/theodrenaline for hypotension management during cesarean sections under regional anesthesia [10]. This contrasts sharply with international practices where ephedrine and phenylephrine dominate obstetric anesthesia. The compound's clinical application extends beyond obstetrics to include routine management of anesthesia-induced hypotension across surgical disciplines and emergency hypotensive states, though formal approvals remain limited to Germany [1] [4].

Analysis of prescription patterns shows virtually no penetration in North American or Asian markets, though limited availability exists in South Africa and Indonesia through special import channels [3]. This geographic confinement stems from multiple factors: the compound's historical development within the German pharmaceutical industry; absence of multinational clinical trials required for broader regulatory submissions; and entrenched alternatives (ephedrine, norepinephrine) in other regions. Recent pharmacoeconomic analyses suggest potential advantages in resource-limited settings due to room-temperature stability and bolus administration format, though formal expansion initiatives remain unreported [10].

The substance faces regulatory ambiguity regarding doping classifications. While not formally prohibited by the World Anti-Doping Agency, its potential performance-enhancing effects via cardiovascular stimulation have prompted discussion in sports medicine literature [3]. This reflects ongoing scientific interest beyond its established hypotensive applications, though therapeutic monitoring focuses exclusively on cardiovascular parameters without evidence of athletic performance enhancement.

Properties

CAS Number

14535-83-2

Product Name

Cafedrine

IUPAC Name

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3

InChI Key

UJSKUDDDPKGBJY-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Synonyms

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.